molecular formula C13H16FN3O2 B11748507 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

Cat. No.: B11748507
M. Wt: 265.28 g/mol
InChI Key: BUSADLGBYHGOTK-UHFFFAOYSA-N
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Description

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2-fluoroethyl hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the pyrazole to the benzene ring: The pyrazole derivative is then reacted with a benzyl halide derivative under basic conditions to form the desired compound.

    Introduction of hydroxyl groups: The final step involves the hydroxylation of the benzene ring, which can be accomplished using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.

    Resorcinol (benzene-1,3-diol): Similar structure but without the pyrazole moiety.

    Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups in the para position.

Uniqueness

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other dihydroxybenzenes may not be suitable.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

4-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H16FN3O2/c1-9-12(8-17(16-9)5-4-14)15-7-10-2-3-11(18)6-13(10)19/h2-3,6,8,15,18-19H,4-5,7H2,1H3

InChI Key

BUSADLGBYHGOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C=C(C=C2)O)O)CCF

Origin of Product

United States

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